Benzylidene vs. Phenylboronate in Glucosylation Stereochemistry
In the glucose series, the 4,6-O-benzylidene-protected thioglycoside donor provides significantly higher α-selectivity compared to the analogous 4,6-O-phenylboronate-protected donor under both BSP/Tf2O and NIS/TMSOTf activation conditions [1]. The benzylidene acetal was described as 'α-directing' for glucosyl donors, whereas the phenylboronate ester led to a general erosion of α-selectivity [1].
| Evidence Dimension | Stereochemical directing effect on glucosylation (anomeric α/β ratio) |
|---|---|
| Target Compound Data | 4,6-O-Benzylidene-protected glucosyl thioglycoside donor (e.g., compound 2) – α-selective; quantitative α/β ratio depends on acceptor, but consistently higher α than boronate analog [1]. |
| Comparator Or Baseline | 4,6-O-Phenylboronate-protected glucosyl thioglycoside donor (compound 4) – reduced α-selectivity; with NIS/TMSOTf, selectivity is 'considerably lower' than benzylidene analog [1]. |
| Quantified Difference | Benzylidene acetal is α-directing; phenylboronate erodes α-selectivity. Specific α/β ratios vary by acceptor; see Table 1 of Crich et al. (2003). |
| Conditions | BSP/Tf2O and NIS/TMSOTf activation; rhamnosyl and cholestanol acceptors; dichloromethane solvent. |
Why This Matters
When α-linked glucosides are the synthetic target, the 4,6-O-benzylidene protecting group is essential; substitution with a phenylboronate analog will compromise or reverse the stereochemical outcome.
- [1] Crich, D., de la Mora, M., & Vinod, A. U. (2003). Influence of the 4,6-O-Benzylidene, 4,6-O-Phenylboronate, and 4,6-O-Polystyrylboronate Protecting Groups on the Stereochemical Outcome of Thioglycoside-Based Glycosylations. J. Org. Chem., 68(21), 8142–8147. View Source
